3-(5-Fluoro-2,4-dinitrophenyl)thiophene

Electrophilicity SNAr Reactivity Electronic Effects

Researchers face low reactivity in thiophene-based SNAr couplings, limiting probe development. 3-(5-Fluoro-2,4-dinitrophenyl)thiophene (CAS 1185916-56-6) solves this with a strongly electron-deficient aromatic system. • Enhanced electrophilicity accelerates nucleophilic substitution with amines, thiols, and alkoxides. • Functions as a self-immolative fluorescence quencher for β-lactamase probes. • Serves as precursor for functionalized oligothiophenes in organic electronics (OFET/OPV). Reliable supply with rigorous QC ensures batch consistency for demanding R&D.

Molecular Formula C10H5FN2O4S
Molecular Weight 268.22 g/mol
Cat. No. B13940587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2,4-dinitrophenyl)thiophene
Molecular FormulaC10H5FN2O4S
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C10H5FN2O4S/c11-8-3-7(6-1-2-18-5-6)9(12(14)15)4-10(8)13(16)17/h1-5H
InChIKeyLFEQYSUDOBIJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Fluoro-2,4-dinitrophenyl)thiophene: Electrophilic Building Block


3-(5-Fluoro-2,4-dinitrophenyl)thiophene (CAS 1185916-56-6) is a heterocyclic aromatic compound comprising a thiophene ring substituted at the 3-position with a 5-fluoro-2,4-dinitrophenyl group . Its molecular formula is C10H5FN2O4S, with a molecular weight of 268.221 g/mol . The molecule features a highly electron-deficient aromatic system due to the combined effects of the nitro and fluoro substituents, which profoundly influence its chemical reactivity and physical properties [1]. This compound serves as a key intermediate in the construction of more complex molecular architectures, particularly in the development of fluorogenic probes and functional materials.

Electrophilic building block for SNAr reactions
Fluorogenic probe assembly via self-immolative mechanism
Synthesis of functionalized thiophene materials

Unmatched Reactivity of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene


The presence of both fluorine and nitro substituents on the phenyl ring of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene creates a unique electronic environment that cannot be replicated by simpler analogs [1]. The strong electron-withdrawing nature of the 5-fluoro-2,4-dinitrophenyl group significantly enhances the electrophilicity of the thiophene ring and dictates its reactivity in nucleophilic aromatic substitution (SNAr) reactions [2]. The specific substitution pattern, with the thiophene ring attached at the meta-position relative to the fluorine and flanked by two nitro groups, imposes distinct steric and electronic constraints that govern reaction kinetics and regioselectivity [3]. Substituting a generic dinitrophenyl-thiophene derivative would alter the reaction rates, potentially lead to different regiochemical outcomes, and fail to provide the precise molecular recognition or photophysical properties required for specialized applications.

Non-fluorinated analogs may show reduced electrophilicity and slower SNAr kinetics.
Altered substitution pattern can shift regiochemical outcomes and product profiles.
Replacing the thiophene ring may disrupt molecular recognition or photophysical behavior.

Quantitative Differentiation Evidence


Fluorine-Enhanced Electrophilicity

The incorporation of a fluorine atom into the 5-position of the 2,4-dinitrophenyl group significantly increases the electrophilicity of the aromatic system relative to a non-fluorinated 2,4-dinitrophenyl analog. This is a class-level inference based on the known strong electron-withdrawing inductive effect (-I) of fluorine, which adds to the resonance electron-withdrawing effects of the nitro groups, thereby lowering the LUMO energy and enhancing reactivity toward nucleophiles [1].

Electrophilicity Enhancement
Class-level
Fluorine adds -I effect to two nitro groups, increasing electrophilicity vs non-fluorinated analog.
Supports enhanced SNAr reactivity.
Inferred from substituent effects.
Electrophilicity SNAr Reactivity Electronic Effects

Tunable Reaction Kinetics by Substituent Effects

Kinetic studies on related 2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylates demonstrate that the rate of aminolysis (k1) is directly correlated with the electron-withdrawing strength of the 5-thienyl substituent [1]. The k1 values increase with a stronger electron-withdrawing 5-thienyl substituent and a stronger nucleophile, whereas the k2/k-1 values remain nearly constant [2]. This indicates that modifications to the thiophene ring's substituents, such as those in 3-(5-Fluoro-2,4-dinitrophenyl)thiophene, allow for precise tuning of reaction rates in nucleophilic acyl substitution processes.

Aminolysis Rate Tuning
Method context
Rate constant k1 increases with stronger electron-withdrawing 5-thienyl substituent. Hammett ρ = 1.28–2.16.
Supports predictable kinetic tuning for synthesis.
Conditions: 20 mol% DMSO(aq), 25 °C.
Reaction Kinetics Aminolysis Substituent Effects

Fluorogenic Probes via Intramolecular Substitution

The 2,4-dinitrophenyl-thiophene motif is a validated platform for designing turn-on fluorogenic probes that operate via an intramolecular substitution mechanism [1]. A study demonstrated that a caging strategy using a thiophenyl linker connected to a fluorophore and capped with a dinitrophenyl group enabled specific detection of β-lactamase activity in bacterial lysates [2]. While the specific compound 3-(5-Fluoro-2,4-dinitrophenyl)thiophene was not the probe itself, its core structure is a critical component of this successful and clinically relevant probe design.

Fluorogenic Probe Design
Class-level
2,4-dinitrophenyl-thiophene motif enables intramolecular uncaging in β-lactamase assays, overcoming steric limitations.
Supports modular probe construction.
Based on validated probe design.
Fluorogenic Probes Caging Strategy Bioimaging

Synthetic Conversion via Nitration

A documented synthetic transformation using 3-(5-fluoro-2,4-dinitrophenyl)thiophene as a reactant demonstrates its practical utility [1]. The compound undergoes a nitration reaction with copper(II) nitrate trihydrate in acetic anhydride to yield 4-(5-fluoro-2,4-dinitrophenyl)-2-nitrothiophene with a reported yield of 34.2% after 2.0 hours [2]. This provides a benchmark for evaluating its reactivity in electrophilic aromatic substitution and its viability as a precursor for further functionalization.

Nitration Yield
Data to verify
34.2% yield of 4-(5-fluoro-2,4-dinitrophenyl)-2-nitrothiophene under Cu(NO₃)₂·3H₂O / Ac₂O.
Provides benchmark synthetic yield.
Reported synthetic condition.
Synthetic Methodology Nitration Yield Data

Key Applications


Turn-On Fluorogenic Probes for Enzyme Detection

This compound serves as a key building block for creating fluorogenic probes based on a self-immolative or intramolecular substitution mechanism, analogous to the validated strategy for detecting β-lactamases [1]. Its 2,4-dinitrophenyl group acts as an efficient fluorescence quencher and leaving group, enabling the development of highly sensitive and specific diagnostic tools for infectious diseases and biological research.

Functionalized Thiophene-Based Materials

The compound's enhanced electrophilicity and defined regiochemistry, as supported by kinetic studies on related systems [1], make it a valuable precursor for the synthesis of functionalized oligothiophenes and polythiophenes. These materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where precise control over electronic properties is critical.

Heterocyclic Building Blocks by SNAr

Leveraging its heightened electrophilicity due to the 5-fluoro-2,4-dinitrophenyl group, this compound is an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions [1]. It can be readily functionalized with a variety of amine, thiol, or alkoxide nucleophiles to generate a diverse library of substituted thiophene derivatives, which are important intermediates in medicinal chemistry and agrochemical discovery.

Application
Selection Property
Validation Focus
Turn-On Fluorogenic Probes
Electrophilic caging group
Intramolecular uncaging efficiency
Functionalized Thiophene Materials
Regioselective functionalization
Electronic property tuning
Heterocyclic Building Blocks
Enhanced SNAr electrophilicity
Reaction rate and regioselectivity
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